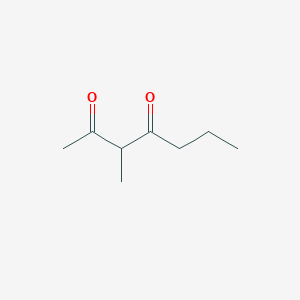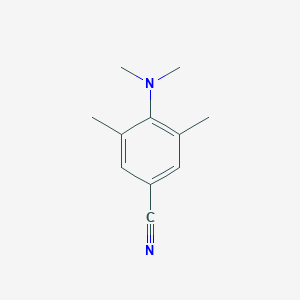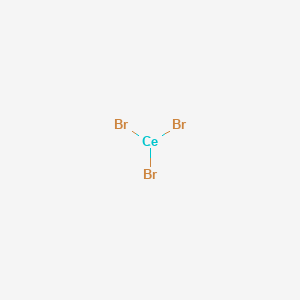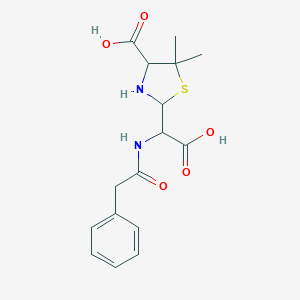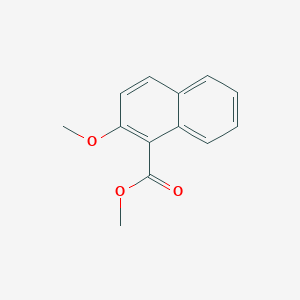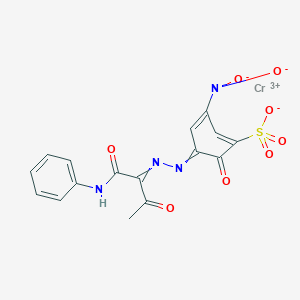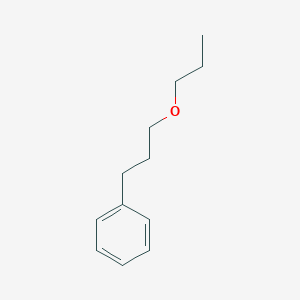
(3-Propoxypropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Propoxypropyl)benzene, also known as P3PB, is an organic compound that belongs to the family of alkyl-substituted aromatic compounds. It is a colorless liquid that has a faintly sweet odor and is used in various applications, including as a solvent, intermediate, and fragrance ingredient. In recent years, P3PB has gained significant attention in the scientific community due to its potential use in various fields, including biomedical research, material science, and environmental chemistry.
Wirkmechanismus
The mechanism of action of (3-Propoxypropyl)benzene is not fully understood. However, it is believed to interact with cellular structures, including the cell membrane and cytoskeleton. It has also been shown to bind to DNA and RNA, potentially affecting gene expression.
Biochemische Und Physiologische Effekte
(3-Propoxypropyl)benzene has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, its effects on cellular function and metabolism are still being studied. It has been shown to induce apoptosis in cancer cells, indicating its potential use as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-Propoxypropyl)benzene is its high cell permeability and low cytotoxicity, making it an ideal candidate for live-cell imaging. Additionally, its fluorescent properties make it easy to detect and track in cellular structures. However, (3-Propoxypropyl)benzene is relatively expensive and may not be suitable for large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of (3-Propoxypropyl)benzene in scientific research. One potential application is its use as a fluorescent probe for imaging cellular structures in vivo. Additionally, (3-Propoxypropyl)benzene could be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of (3-Propoxypropyl)benzene and its potential use in various fields, including biomedical research, material science, and environmental chemistry.
Conclusion:
In conclusion, (3-Propoxypropyl)benzene is a versatile compound that has gained significant attention in the scientific community due to its potential use in various fields. Its high cell permeability and low cytotoxicity make it an ideal candidate for live-cell imaging, and its fluorescent properties make it easy to detect and track in cellular structures. Further studies are needed to fully understand the mechanism of action of (3-Propoxypropyl)benzene and its potential use in various fields.
Synthesemethoden
The synthesis of (3-Propoxypropyl)benzene can be achieved through various methods, including the reaction of propylene oxide with benzene in the presence of an acidic catalyst. Another method involves the reaction of 3-chloropropylbenzene with sodium propoxide. Both methods yield (3-Propoxypropyl)benzene with high purity and yield.
Wissenschaftliche Forschungsanwendungen
(3-Propoxypropyl)benzene has been extensively studied for its potential use in biomedical research, particularly as a fluorescent probe for imaging cellular structures. It has been shown to have high cell permeability and low cytotoxicity, making it an ideal candidate for live-cell imaging. Additionally, (3-Propoxypropyl)benzene has been used as a building block for the synthesis of various materials, including polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
14289-73-7 |
|---|---|
Produktname |
(3-Propoxypropyl)benzene |
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-propoxypropylbenzene |
InChI |
InChI=1S/C12H18O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |
InChI-Schlüssel |
VUNSFNVCZZAWNV-UHFFFAOYSA-N |
SMILES |
CCCOCCCC1=CC=CC=C1 |
Kanonische SMILES |
CCCOCCCC1=CC=CC=C1 |
Andere CAS-Nummern |
14289-73-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



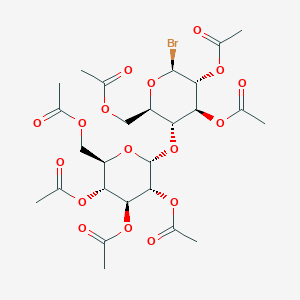
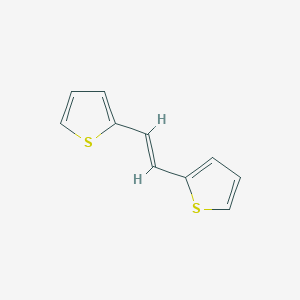
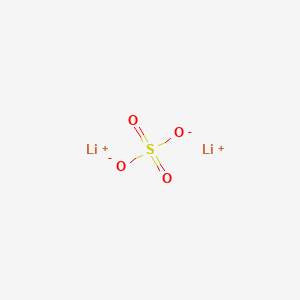
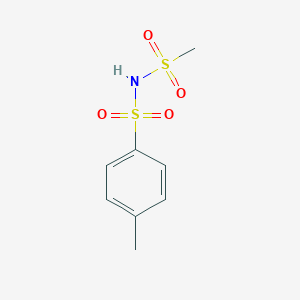
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)

